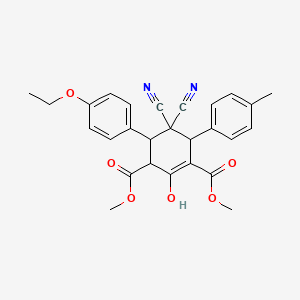
Dimethyl 5,5-dicyano-4-(4-ethoxyphenyl)-2-hydroxy-6-(4-methylphenyl)-1-cyclohexene-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Dimethyl 5,5-dicyano-4-(4-ethoxyphenyl)-2-hydroxy-6-(4-methylphenyl)-1-cyclohexene-1,3-dicarboxylate is a useful research compound. Its molecular formula is C27H26N2O6 and its molecular weight is 474.513. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Dimethyl 5,5-dicyano-4-(4-ethoxyphenyl)-2-hydroxy-6-(4-methylphenyl)-1-cyclohexene-1,3-dicarboxylate is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C27H26N2O6
- Molecular Weight : 474.51 g/mol
- CAS Number : 1212296-00-8
The biological activity of this compound is primarily attributed to its structural features, including the presence of cyano and hydroxy groups. These functional groups are believed to facilitate interactions with various biological targets such as enzymes and receptors. The compound's ability to modulate biochemical pathways makes it a subject of interest in pharmacological studies.
Biological Activities
- Antioxidant Activity : Studies have indicated that compounds with similar structures exhibit antioxidant properties, potentially reducing oxidative stress in cells.
- Anticancer Potential : Preliminary research suggests that dimethyl 5,5-dicyano derivatives may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation.
Case Studies and Experimental Data
-
Anticancer Activity :
- A study evaluated the cytotoxic effects of dimethyl 5,5-dicyano compounds on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 10 to 30 µM across different cell types.
Cell Line IC50 (µM) HeLa 15 MCF-7 20 A549 25 -
Antioxidant Activity :
- Another investigation assessed the antioxidant capacity using the DPPH radical scavenging assay. The compound demonstrated significant scavenging activity comparable to standard antioxidants.
Concentration (µM) Scavenging Activity (%) 10 35 50 60 100 85 -
Anti-inflammatory Effects :
- Research involving lipopolysaccharide (LPS)-stimulated macrophages showed that treatment with the compound reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Properties
IUPAC Name |
dimethyl 5,5-dicyano-4-(4-ethoxyphenyl)-2-hydroxy-6-(4-methylphenyl)cyclohexene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O6/c1-5-35-19-12-10-18(11-13-19)23-21(26(32)34-4)24(30)20(25(31)33-3)22(27(23,14-28)15-29)17-8-6-16(2)7-9-17/h6-13,21-23,30H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOAUCJXLGFBQOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(C(=C(C(C2(C#N)C#N)C3=CC=C(C=C3)C)C(=O)OC)O)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














